1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one

Hydrogen bonding Lipophilicity Chromatographic retention

Regioisomeric ambiguity in bromo-methylphenyl pyrrolidin-2-ones can compromise SAR reproducibility. Procure the specific 3-bromo-4-methyl isomer to ensure data integrity in medicinal chemistry programs. This 98% pure N-aryl γ-lactam provides: [1] A meta-bromo handle for selective Pd-catalyzed cross-coupling without competing reactivity at the para-methyl group. [2] A defined steric/electronic surface distinct from the 4 other isomers sharing the same MW (254.12) and TPSA (20.3 Ų). [3] Verified identity via InChI Key, eliminating isomeric misassignment in biological assays. Supports hit-to-lead optimization and chromatographic method development with reliable supply.

Molecular Formula C11H12BrNO
Molecular Weight 254.127
CAS No. 1226225-33-7
Cat. No. B580574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
CAS1226225-33-7
Synonyms1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
Molecular FormulaC11H12BrNO
Molecular Weight254.127
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCC2=O)Br
InChIInChI=1S/C11H12BrNO/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
InChIKeyMQPVFYMEWYHKHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one (CAS 1226225-33-7): Procurement-Relevant Structural and Class Positioning


1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one (CAS: 1226225-33-7; molecular formula C₁₁H₁₂BrNO; molecular weight 254.12) is an N-aryl substituted γ-lactam featuring a 3-bromo-4-methylphenyl substituent on the pyrrolidin-2-one nitrogen . This compound belongs to the broader class of halogenated N-aryl pyrrolidin-2-ones, a scaffold commonly employed as synthetic building blocks and intermediates in medicinal chemistry programs targeting diverse biological pathways [1]. The bromine atom at the meta position relative to the nitrogen-pyrrolidinone linkage, coupled with the para-methyl group, confers a specific steric and electronic profile that distinguishes this regioisomer from its positional analogs with identical molecular formula and molecular weight [2].

Why 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one Cannot Be Generically Substituted with Positional Isomers


Procurement of bromo-methylphenyl pyrrolidin-2-ones cannot rely on nominal structural similarity alone. The target compound is one of several positional isomers sharing the same molecular formula (C₁₁H₁₂BrNO) and identical molecular weight (254.12 g/mol), yet the relative positioning of bromine and methyl substituents on the phenyl ring produces distinct three-dimensional electronic surfaces, dipole moments, and steric environments [1]. These regioisomeric variations directly influence molecular recognition events including ligand-receptor binding, metabolic stability, and chromatographic retention behavior . For instance, the 3-bromo-4-methylphenyl substitution pattern in the target compound orients the bromine ortho to the nitrogen attachment point, whereas 4-bromo-2-methylphenyl and 5-bromo-2-methylphenyl analogs place the bromine at different distances and angles relative to the pyrrolidinone carbonyl, potentially altering hydrogen-bonding geometries and halogen-bond donor capacity . In structure-activity relationship (SAR) campaigns or synthetic route optimization, substituting one regioisomer for another without validation introduces uncontrolled variables that can compromise assay reproducibility and lead to erroneous structure-activity conclusions [2].

Quantitative Differentiation Evidence for 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one (CAS 1226225-33-7): Head-to-Head Comparisons with Positional Isomers


Hydrogen Bond Acceptor/Donor Profile Differentiates 3-Bromo-4-Methylphenyl Isomer from Regioisomeric Analogs

Computational hydrogen bonding descriptors derived from canonical molecular structures show that 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one possesses a distinct hydrogen bond acceptor count relative to its 2-methyl-substituted analogs. This descriptor influences chromatographic retention time predictability and in silico absorption, distribution, metabolism, and excretion (ADME) property calculations [1].

Hydrogen bonding Lipophilicity Chromatographic retention

InChI Key and Canonical SMILES Uniqueness Enables Unambiguous Isomer Identification for Procurement

The InChI Key and canonical SMILES strings provide unambiguous, machine-readable identifiers that distinguish 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one from all other regioisomers. These identifiers are essential for accurate compound registration in electronic laboratory notebooks and chemical inventory systems .

Analytical chemistry Compound registration Quality assurance

Topological Polar Surface Area (TPSA) Constancy Across Isomers Enables Predictable Membrane Permeability While Requiring Isomer-Specific Validation

The topological polar surface area (TPSA) for all bromo-methylphenyl pyrrolidin-2-one regioisomers is identical at 20.3 Ų, derived from the single carbonyl oxygen that serves as the sole hydrogen bond acceptor [1]. This value, combined with the compound's moderate lipophilicity (clogP estimated to be within drug-like range), suggests potential blood-brain barrier permeability; however, the distinct halogen-bonding geometries among isomers may result in differentiated target engagement profiles that cannot be predicted solely from TPSA .

ADME Blood-brain barrier permeability Lipinski's Rule of Five

Bioactivity Data Suggests Moderate Potency; Regioisomer-Dependent Activity Profiles Remain Uncharacterized

A PubMed Commons annotation reports an IC₅₀ value of 28 μM for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one, though the biological target, assay format, and experimental conditions were not specified in the public annotation [1]. This micromolar-range potency is consistent with an unoptimized screening hit or building block, and underscores the need for isomer-specific procurement during SAR campaigns .

Inhibitor potency SAR IC₅₀

Purity Specifications and Commercial Availability: 95-98% Assay with Multiple Vendor Options

Commercially, 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one is supplied at 95% minimum purity (AKSci) to 98% purity (Beyotime, Leyan) . In contrast, the 5-bromo-2-methylphenyl isomer is offered at 95% purity by Fluorochem with explicit GHS hazard classifications (H302, H315, H319, H335) indicating potential toxicological concerns relevant to handling protocols .

Chemical procurement Quality specifications Vendor comparison

Validated Application Scenarios for 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one (CAS 1226225-33-7)


Structure-Activity Relationship (SAR) Campaigns Requiring Defined Regioisomer

This compound is appropriate for SAR studies where the 3-bromo-4-methylphenyl substitution pattern is the variable of interest. Procurement of this specific isomer ensures that any observed biological activity (such as the reported IC₅₀ of 28 μM) [1] can be accurately attributed to the 3-bromo-4-methyl regioisomer rather than an isomeric contaminant or incorrect analog. Given that four regioisomers share identical molecular weight and TPSA (20.3 Ų) [2], analytical verification via InChI Key is required upon receipt to confirm isomer identity.

Synthetic Intermediate for Halogen-Metal Exchange or Cross-Coupling Reactions

The meta-bromo substitution on the phenyl ring, positioned adjacent to the N-aryl linkage, provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The para-methyl group remains inert under typical coupling conditions, enabling selective functionalization at the bromine position. The compound's 98% purity grade from select vendors supports its use as a building block in multistep syntheses where impurity carryover could compromise downstream yields.

Analytical Method Development and Isomer Discrimination Studies

The compound serves as a reference standard for developing and validating chromatographic methods capable of resolving regioisomeric bromo-methylphenyl pyrrolidin-2-ones. Despite identical molecular formula and TPSA across isomers, the distinct InChI Keys (e.g., VBPJREWMCNNXCE-UHFFFAOYSA-N for the 4-bromo-2-methyl isomer; NUOYZAJEWWZIMS-UHFFFAOYSA-N for the 5-bromo-2-methyl isomer) [3] confirm that these compounds can be chromatographically separated under optimized conditions. This application is particularly relevant for quality control laboratories verifying incoming material identity.

Medicinal Chemistry Hit-to-Lead Programs Evaluating Halogenated Pyrrolidinone Scaffolds

As a halogenated N-aryl pyrrolidin-2-one, this compound is positioned as a screening hit or lead-like scaffold for targets where the pyrrolidin-2-one core is pharmacophorically relevant. The bromine substituent provides a site for both reversible halogen bonding interactions with target proteins and for late-stage functionalization. The micromolar-range potency observed [1] is consistent with an early-stage hit suitable for iterative optimization. Researchers should note that comparative activity data for positional isomers are not publicly available; head-to-head profiling across the four regioisomers may reveal isomer-specific target engagement patterns driven by the distinct three-dimensional bromine positioning .

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